

In vivo efficacy comparison of Sniper(abl)-024 and other degraders

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Compound of Interest

Compound Name: Sniper(abl)-024

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In Vivo Efficacy of BCR-ABL Degraders: A Comparative Analysis

While information regarding a specific degrader designated "Sniper(abl)-024" is not publicly available, this guide provides a comparative overview of the in vivo efficacy of other prominent degraders targeting the oncogenic BCR-ABL protein. This analysis focuses on key preclinical data for SIAIS178, Arg-PEG1-Dasa, and GMB-475, offering researchers, scientists, and drug development professionals a comprehensive summary of their performance in xenograft models of chronic myeloid leukemia (CML).

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the primary driver of CML. Targeted therapies that degrade this protein, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a promising therapeutic strategy. This guide synthesizes available in vivo data to facilitate a direct comparison of their anti-tumor activities.

Quantitative In Vivo Efficacy

The following table summarizes the in vivo efficacy of selected BCR-ABL degraders in mouse xenograft models. The data highlights key parameters such as the degrader type, the specific model used, the dosing regimen, and the observed tumor growth inhibition.



Degrader	Туре	Mouse Model	Dosing Regimen	Key In Vivo Efficacy Results
SIAIS178	PROTAC (VHL- based)	K562-Luc Xenograft (NOD/SCID mice)	50 mg/kg, intraperitoneal injection, daily for 21 days	Significant tumor regression observed.[1]
Arg-PEG1-Dasa	PROTAC (N-end rule)	K562 Xenograft (nude mice)	10 mg/kg, intraperitoneal injection, every other day for 10 doses	Robust antitumor effects and significant downregulation of BCR-ABL levels in tumors.
GMB-475	PROTAC (VHL- based)	Ba/F3-MIG- p210-Luc CML model (Balb/c mice)	5 mg/kg, intraperitoneal injection, every other day for 10 days	Showed a trend of reducing tumor burden and prolonging survival, but had a poor overall treatment effect as a monotherapy.[1]
SNIPER(ABL)-39	SNIPER (IAP- based)	K562, KCL22, KU812 CML cell lines	Not available in public literature	Potent in vitro degradation of BCR-ABL and inhibition of CML cell line proliferation. In vivo efficacy data is not publicly available.[3]

Experimental Protocols



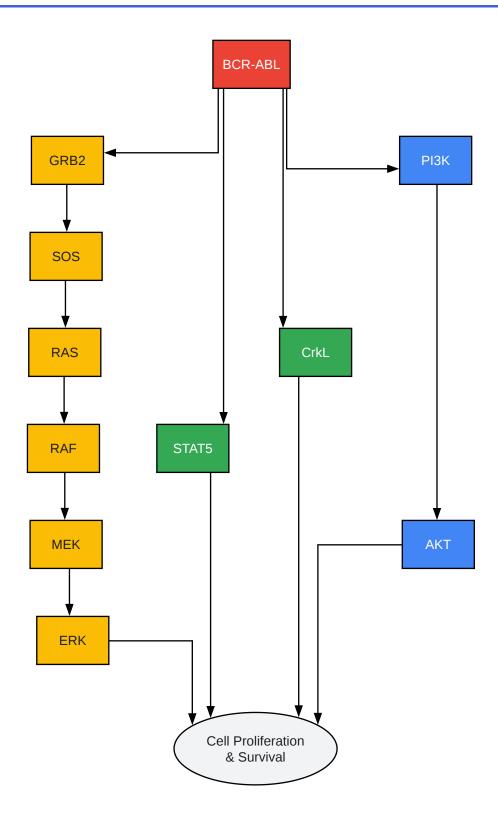
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following table outlines the experimental protocols for the key studies cited in this guide.

Parameter	SIAIS178	Arg-PEG1-Dasa	GMB-475
Cell Line	K562-Luc	K562	Ba/F3-MIG-p210-Luc
Animal Strain	NOD/SCID mice	4-week-old female nude mice	8-week-old Balb/c mice
Cell Injection	Subcutaneous	1 x 10^7 cells subcutaneously into the right flank	Tail vein injection
Tumor Initiation	Not specified	Tumors reached a palpable volume of 50-80 mm ³	Not applicable (leukemia model)
Treatment Start	Not specified	Day 7 post- transplantation	Not specified
Drug Administration	50 mg/kg, intraperitoneal injection	10 mg/kg, intraperitoneal injection	5 mg/kg, intraperitoneal injection
Frequency	Daily	Every other day	Every other day
Duration	21 days	10 doses	10 days
Vehicle Control	Provided	Provided	Provided
Efficacy Readout	Tumor regression	Tumor volume, tumor weight, and BCR-ABL levels in tumors	Tumor burden (fluorescence imaging) and survival

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

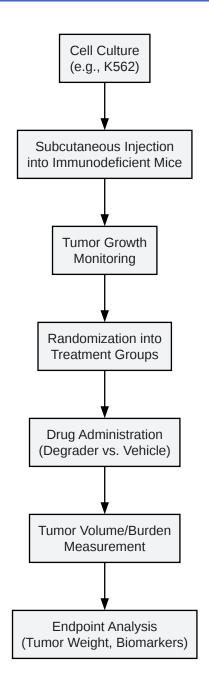




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Caption: BCR-ABL Signaling Pathway.





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Caption: In Vivo Xenograft Workflow.

In summary, both SIAIS178 and Arg-PEG1-Dasa have demonstrated significant in vivo efficacy in preclinical models of CML, effectively suppressing tumor growth. In contrast, GMB-475 showed limited single-agent activity in vivo. While SNIPER(ABL)-39 is a potent in vitro degrader, its in vivo efficacy remains to be publicly reported. These findings underscore the potential of targeted protein degradation as a therapeutic strategy for CML and highlight the



importance of continued research to optimize the in vivo performance of these novel drug candidates.

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